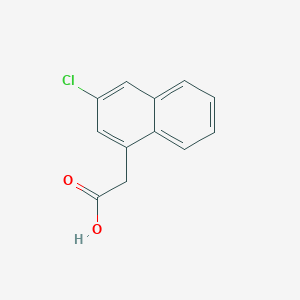

2-(3-Chloronaphthalen-1-yl)acetic acid

Descripción general

Descripción

“2-(3-Chloronaphthalen-1-yl)acetic acid”, also known as N-(3-chloro-1-naphthyl)acetamide, is a chemical compound with the molecular formula C12H9ClO2 . It has a molecular weight of 220.65 . The compound is typically stored at room temperature and is available in powder form .

Molecular Structure Analysis

The InChI code for “2-(3-Chloronaphthalen-1-yl)acetic acid” is 1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) . This code provides a specific textual representation of the compound’s molecular structure.

Physical And Chemical Properties Analysis

“2-(3-Chloronaphthalen-1-yl)acetic acid” is a powder that is stored at room temperature .

Aplicaciones Científicas De Investigación

Antioxidant and Enzymatic Inhibition Studies

A study by Ikram et al. (2015) explored the synthesis of a Schiff base ligand, derived from an amino acid and 2-hydroxynaphthaldehyde, resulting in a compound similar in structure to 2-(3-Chloronaphthalen-1-yl)acetic acid. This compound, after reacting with various metal ions, was evaluated for its antioxidant properties and inhibitory activity against xanthine oxidase. The zinc complex, in particular, demonstrated significant inhibitory effects, surpassing the standard reference drug in efficacy. This research underscores the potential of similar compounds in medicinal chemistry, particularly in designing enzyme inhibitors and antioxidants (Ikram et al., 2015).

Energetic Material Development

Cao et al. (2020) investigated the use of nitrogen-rich ligands, including those structurally related to 2-(3-Chloronaphthalen-1-yl)acetic acid, in the development of energetic Metal-Organic Frameworks (MOFs). These MOFs, with specific ligand coordination and stacking patterns, exhibited remarkable thermal stabilities and heats of detonation, making them promising candidates for high-energy applications. The study provides insight into how modifying ligand structures can significantly alter and enhance the energetic properties of MOFs (Cao et al., 2020).

Fluorescent Chemosensor Development

Song et al. (2014) conducted research on a compound structurally related to 2-(3-Chloronaphthalen-1-yl)acetic acid, utilizing it as a fluorescent sensor for detecting metal ions like Zn2+ and F− in different solutions. This chemosensor's ability to selectively bind specific ions and exhibit a fluorescent response could be harnessed for developing sensitive detection tools in analytical chemistry and environmental monitoring (Song et al., 2014).

Safety and Hazards

The compound has been assigned the GHS07 pictogram, indicating that it can cause certain health hazards . Specific hazard statements include H302, H315, H319, and H335, which refer to harmful if swallowed, causes skin irritation, causes serious eye irritation, and may cause respiratory irritation, respectively . Appropriate safety measures should be taken when handling this compound.

Propiedades

IUPAC Name |

2-(3-chloronaphthalen-1-yl)acetic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9ClO2/c13-10-5-8-3-1-2-4-11(8)9(6-10)7-12(14)15/h1-6H,7H2,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYUWUJXXOVFMFA-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=C(C=C2CC(=O)O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9ClO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

220.65 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(3-Chloronaphthalen-1-yl)acetic acid | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

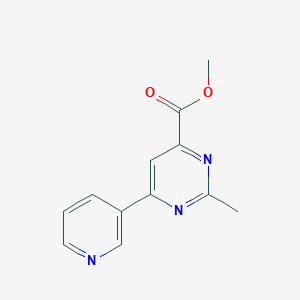

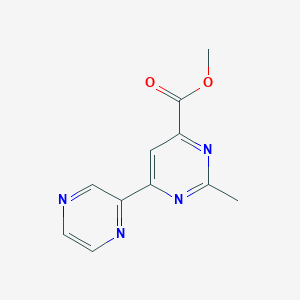

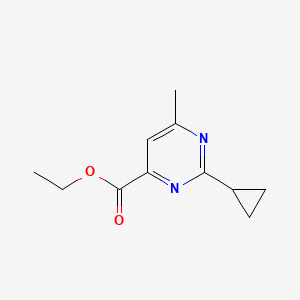

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![2-Cycloheptylhexahydroimidazo[1,5-a]pyrazin-3(2H)-one hydrochloride](/img/structure/B1492217.png)

![Ethyl 6-[(thiophen-3-yl)methyl]pyrimidine-4-carboxylate](/img/structure/B1492231.png)

amine hydrochloride](/img/structure/B1492233.png)

![(2E)-3-{1-[(3-fluorophenyl)methyl]-1H-pyrazol-4-yl}prop-2-enoic acid](/img/structure/B1492234.png)

![3-{1-[(oxolan-2-yl)methyl]-1H-pyrazol-4-yl}propan-1-amine](/img/structure/B1492235.png)